(R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate
Overview
Description
®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is a chiral compound with significant importance in various fields of scientific research. It is known for its unique structure, which includes an amino group, a hydroxyphenyl group, and a methyl ester group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as ®-2-amino-2-(4-hydroxyphenyl)acetic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Purification: The resulting ester is purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form primary amines or other reduced derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or sulfonates. These reactions are usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation of the hydroxyphenyl group may yield quinones.
- Reduction of the amino group may yield primary amines.
- Substitution of the hydroxy group may yield ethers or other substituted products.
Scientific Research Applications
®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme kinetics and protein-ligand interactions due to its chiral nature and functional groups.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, such as neurotransmitter receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The amino and hydroxyphenyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- ®-Methyl 2-amino-2-(3-hydroxyphenyl)acetate
- ®-Methyl 2-amino-2-(2-hydroxyphenyl)acetate
- ®-2-Phenylglycine methyl ester
Uniqueness
®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate is unique due to the position of the hydroxy group on the phenyl ring. This specific positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBDOFWNZVHVGR-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37763-23-8 | |
Record name | Methyl (αR)-α-amino-4-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37763-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (R)-amino(4-hydroxyphenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.